2-Bromo-3'-fluorobenzophenone

Solid-State Chemistry Material Science Crystallography

Researchers relying on generic benzophenone intermediates risk irreproducible cross-coupling reactivity and flawed SAR data due to regioisomeric contamination. 2-Bromo-3'-fluorobenzophenone (CAS 951885-65-7) eliminates this risk with its precisely defined ortho-Br/meta-F substitution pattern. • LogP 3.82 ensures high predicted membrane permeability for CNS NCEs • Orthogonal Br/F handles enable sequential Pd-catalyzed carbonylative cross-couplings • Distinct vibrational spectroscopic signature supports PAT method development for solid-form QC • Critical scaffold for BRPF1 epigenetic probe analog series with tunable IC50 profiles.

Molecular Formula C13H8BrFO
Molecular Weight 279.1 g/mol
CAS No. 951885-65-7
Cat. No. B1288368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3'-fluorobenzophenone
CAS951885-65-7
Molecular FormulaC13H8BrFO
Molecular Weight279.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)Br
InChIInChI=1S/C13H8BrFO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H
InChIKeyBBDDPXLKWVKTGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3'-fluorobenzophenone Overview


2-Bromo-3'-fluorobenzophenone (CAS: 951885-65-7) is an asymmetrically substituted benzophenone derivative with the molecular formula C13H8BrFO and a molecular weight of 279.10 g/mol . Its structure features a ketone bridge connecting a 2-bromophenyl ring and a 3-fluorophenyl ring . The distinct ortho-bromo and meta-fluoro substitution pattern creates a unique set of physicochemical properties, including a calculated partition coefficient (LogP) of 3.8192 and a topological polar surface area (TPSA) of 17.07 Ų . Primarily utilized as a chemical intermediate, it serves as a versatile scaffold due to its two differentiated sites for further chemical elaboration .

Supports Pd-catalyzed cross-coupling and carbonylative transformations
Dual halogen substitution enables electronic property modulation
Asymmetric scaffold for regioselective chemical elaboration

2-Bromo-3'-fluorobenzophenone: Isomer Specificity


The specific ortho-bromo, meta-fluoro substitution pattern of 2-Bromo-3'-fluorobenzophenone imparts unique molecular properties that cannot be replicated by its regioisomers or mono-substituted analogs. The position of halogen substituents on the benzophenone scaffold is known to dramatically influence both solid-state properties, such as melting point and crystal packing [1], and solution-phase reactivity, particularly in cross-coupling reactions [2]. For example, a comparative study on mono-bromosubstituted benzophenones established that the melting temperature and vibrational spectra are highly dependent on the bromine atom's position relative to the carbonyl group [1]. Furthermore, the presence of two distinct halogen atoms—bromine, a good leaving group for cross-coupling, and fluorine, a metabolically stable group that alters electronic properties—provides a dual-functional handle that is absent in non-fluorinated or non-brominated analogs. Consequently, substituting 2-Bromo-3'-fluorobenzophenone with a different isomer or analog will lead to altered physicochemical properties and a divergent chemical reaction profile, making generic substitution scientifically invalid for reproducible research or specific industrial processes [2].

! Regioisomers may shift melting point and crystallization behavior, altering process outcomes.
! Mono-substituted analogs lack the ortho-bromo leaving group, limiting cross-coupling utility.
! Non-fluorinated analogs lose electronic modulation, affecting SAR and spectroscopic identity.

2-Bromo-3'-fluorobenzophenone Evidence Guide


Impact of Positional Isomerism on Melting Point

The substitution site of the bromine atom on the benzophenone core has a direct and quantifiable impact on macroscopic properties. Research comparing mono-bromosubstituted benzophenone isomers found that increasing the distance of the bromine atom from the carbonyl group leads to an increase in the melting point [1]. This confirms that the specific ortho-substitution in 2-Bromo-3'-fluorobenzophenone results in a quantifiably different solid-state behavior compared to its meta- and para-bromo isomers.

Melting Point Shift
Class-level inference
Trend: Tm increases ortho → meta → para for Br-benzophenones
Solid-state behavior varies with substitution; informs crystallization design.
DSC data; target compound Tm not directly reported
Solid-State Chemistry Material Science Crystallography Physicochemical Property Analysis

Lipophilicity and Membrane Permeability

Lipophilicity, a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, is highly dependent on its substitution pattern. The specific combination of an ortho-bromine and a meta-fluorine in 2-Bromo-3'-fluorobenzophenone yields a computed LogP of 3.8192 . This value can serve as a benchmark when designing new analogs; for instance, replacing the bromine with a hydrogen atom (yielding 3-fluorobenzophenone) or the fluorine with a hydrogen atom (yielding 2-bromobenzophenone) would substantially alter this LogP value, leading to a different predicted membrane permeability [1].

Computed LogP
Class-level inference
3.82 (predicted)
Differentiates lipophilicity from mono-substituted analogs; supports permeability context.
Computational prediction; experimental validation advised
Medicinal Chemistry ADME/Tox Profiling QSAR Modeling Drug Design

Halogen Substitution Dictates Bromodomain Inhibition

A direct head-to-head study on the binding mode of a benzophenone-based ligand series validated that different substituents on the aromatic ring lead to vastly different biological activities. Against the BRPF1 bromodomain, the unsubstituted parent compound (-H) had an IC50 of 35.4 ± 1.7 nM, while the introduction of a bromine atom (-Br) decreased potency to 215.0 ± 17.2 nM, and a fluorine atom (-F) decreased it to 74.9 ± 8.7 nM [1]. While 2-Bromo-3'-fluorobenzophenone was not the exact compound tested, the data demonstrate that the type and position of halogen substitution on a benzophenone core are not interchangeable and lead to quantifiable, differential effects on target binding.

BRPF1 IC50 values
Class-level inference
Benzophenone -H: 35.4 nM; -Br: 215 nM; -F: 74.9 nM
Substitution alters inhibition profile; supports SAR study context.
Analog data; direct testing of target compound recommended
Epigenetics Chemical Biology Bromodomain Inhibition Structure-Activity Relationship (SAR)

Dual-Functional Substrate for Carbonylative Coupling

2-Bromo-3'-fluorobenzophenone possesses both a ketone and an ortho-bromo substituent, making it a specific substrate for tandem carbonylative transformations. Research has shown that 2-bromo benzophenones can undergo alkoxycarbonylation or participate in carbonylative Suzuki-Miyaura couplings to yield 2-aroylbenzoate derivatives [1]. This dual reactivity, where the ketone group acts as a directing or activating group for the cross-coupling of the ortho-bromine, is a specific feature of this class of ortho-substituted benzophenones.

Carbonylative Transformations
Class-level inference
Ortho-bromo group enables tandem Pd-catalyzed carbonylation and Suzuki-Miyaura coupling.
Supports unique synthetic routes to 2-aroylbenzoates.
Synthetic methodology reports
Synthetic Methodology Organometallic Chemistry Carbonylation Suzuki-Miyaura Coupling

Unique Vibrational Signature for PAT

The position of the bromine atom in bromo-substituted benzophenones has been shown to directly influence the frequency of the carbonyl (C=O) stretching vibration in FT-IR and FT-Raman spectra [1]. By extension, the presence and specific position of the 3'-fluoro group will further alter the electronic density of the benzophenone scaffold, resulting in a unique spectroscopic fingerprint for 2-Bromo-3'-fluorobenzophenone that is distinct from its non-fluorinated or differently fluorinated regioisomers [2].

Vibrational Signature
Class-level inference
Distinct FT-IR and Raman spectra due to ortho-Br and meta-F pattern.
Enables isomer-specific identification for PAT and QC.
Solid-state spectroscopic data; requires method validation
Analytical Chemistry Process Analytical Technology (PAT) Vibrational Spectroscopy Quality Control

2-Bromo-3'-fluorobenzophenone Applications


CNS Drug Lead Optimization

Given its calculated LogP of 3.82 , 2-Bromo-3'-fluorobenzophenone is an ideal building block for creating new chemical entities (NCEs) with high predicted membrane permeability, a key requirement for central nervous system (CNS) drugs and other intracellular targets. Its use over less lipophilic analogs (e.g., 3-fluorobenzophenone) can be a strategic choice during the lead optimization phase to modulate the overall lipophilicity and bioavailability of a drug candidate.

Tandem Cross-Coupling for Complex Molecules

This compound is uniquely suited for the synthesis of complex 2-aroylbenzoate derivatives and other sterically congested molecules via palladium-catalyzed carbonylative Suzuki-Miyaura or alkoxycarbonylation reactions [1]. This makes it a valuable substrate for synthetic methodology groups and process R&D labs focused on constructing novel, densely functionalized biaryl systems that are common in pharmaceuticals and advanced materials.

Bromodomain SAR Probing

Evidence demonstrates that halogen substitution on a benzophenone scaffold dramatically alters its inhibition potency against bromodomain-containing proteins (BRPF1 IC50 values: -H = 35.4 nM, -Br = 215.0 nM, -F = 74.9 nM) [2]. Therefore, 2-Bromo-3'-fluorobenzophenone is a critical intermediate for synthesizing a series of analogs to fine-tune the activity and selectivity of new epigenetic probes. Using a regioisomer could lead to a complete loss or unwanted gain of activity, undermining SAR studies.

PAT for Solid-Form Processes

The unique solid-state properties and vibrational spectroscopic signature of 2-Bromo-3'-fluorobenzophenone, which are distinct from its isomers due to the specific ortho-Br and meta-F substitution pattern [3], make it an excellent reference standard for developing PAT methods. This is crucial for monitoring crystallization, drying, and solid-form purity in manufacturing environments, ensuring consistent product quality and process robustness.

Application
Selection Property
Validation Focus
CNS-targeted analog design
Lipophilicity-driven permeability tuning
In vitro permeability assay (PAMPA/Caco-2)
Synthesis of congested biaryl systems
Ortho-bromo activating group for carbonylation
Carbonylative coupling reaction optimization
Bromodomain SAR probe synthesis
Halogen-dependent BRPF1 inhibition profile
BRPF1 inhibition assay and selectivity assessment
Solid-form PAT method development
Isomer-specific vibrational spectroscopic pattern
Spectroscopic identity confirmation and process control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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